2-(Difluoromethyl)mesitylene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12F2 |
|---|---|
Molecular Weight |
170.20 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C10H12F2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5,10H,1-3H3 |
InChI Key |
CYLWLDXFQINILA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(F)F)C |
Origin of Product |
United States |
Chemical Reactivity and Synthetic Transformations of 2 Difluoromethyl Mesitylene
Reactivity at the Difluoromethyl Group (CF₂H)
The CF₂H group is a unique functional motif, conferring properties that are distinct from both methyl (CH₃) and trifluoromethyl (CF₃) analogues. Its reactivity is centered on the polarized C-F bonds and the surprisingly acidic C-H bond.
Functional Group Interconversions Involving the C-F Bonds
While the carbon-fluorine bond is the strongest single bond in organic chemistry, selective activation of a single C-F bond in a difluoromethylarene (ArCF₂H) to yield other difluoroalkyl arenes (ArCF₂R) is a significant synthetic challenge. The high bond dissociation energy and the fact that C-F bonds become stronger with increased fluorination on the same carbon make these transformations difficult.
Research has more commonly focused on the conversion of trifluoromethyl arenes (ArCF₃) into difluoromethyl arenes (ArCF₂H), a process known as hydrodefluorination. This highlights the general inertness of the C-F bond in the ArCF₂H group toward substitution. However, under specific conditions, such as with organometallic reagents, C-F bond activation can occur. For instance, zirconium complexes like Cp*₂ZrH₂ have been shown to react with fluorinated hydrocarbons, although the reactivity is greatly reduced for -CF₂H and -CF₃ groups nih.gov. These reactions often proceed via complex mechanisms, including radical pathways or oxidative addition, and are not typically straightforward functional group interconversions. Direct nucleophilic substitution of a fluoride ion from the difluoromethyl group is energetically unfavorable and rarely observed.
Transformations Leading to Further Fluorinated Motifs (e.g., CF₃, CF₂X)
The transformation of an aryl difluoromethyl group (ArCF₂H) into a trifluoromethyl group (ArCF₃) or a halodifluoromethyl group (ArCF₂X, where X = Cl, Br, I) involves the functionalization of the benzylic C-H bond. This C-H bond is activated by the adjacent fluorine atoms, making it susceptible to radical abstraction or deprotonation.
Direct C-H fluorination of an ArCF₂H group to form ArCF₃ is a challenging transformation. More commonly, difluoromethylation of aromatic compounds is achieved using various specialized reagents that deliver a "CF₂H" radical, cation, or anion equivalent to an aromatic core acs.orgacs.orgwiley-vch.de.
Conversely, the generation of ArCF₂X motifs can be approached through radical halogenation. The difluoromethyl radical (•CF₂H) can be generated from various precursors and exhibits nucleophilic character, unlike the electrophilic trifluoromethyl radical (•CF₃) researchgate.netescholarship.org. This inherent nucleophilicity suggests that the deprotonated ArCF₂⁻ anion would be the more reactive species for forming new bonds. While direct halogenation of the ArCF₂H C-H bond is not a widely documented standalone transformation, related processes have been developed. For example, methods exist to synthesize ArCF₂X compounds from precursors like ArCF₂SO₂CF₃ by reacting them with halide nucleophiles acs.org.
Proton Exchange Dynamics and Acidity of the CF₂H Group
A key feature of the difluoromethyl group is the acidity of its hydrogen atom. The two highly electronegative fluorine atoms polarize the C-H bond, making the proton significantly more acidic than a typical methyl or methylene proton. This allows the CF₂H group to act as a competent hydrogen-bond donor, a property that makes it a potential bioisostere for hydroxyl (-OH) and thiol (-SH) groups in medicinal chemistry wiley-vch.denih.govnih.govresearchgate.net.
The hydrogen bond acidity can be quantified and is influenced by the group attached to the CF₂H moiety. The general trend for acidity is: Ar(Ak)SO₂CF₂H > ArOCF₂H > ArSCF₂H > ArCF₂H > AkCF₂H nih.gov.
Despite this enhanced acidity, difluoromethyl arenes are generally not acidic enough to be deprotonated by common bases. For example, they show no reaction with potassium bis(trimethylsilyl)amide (KHMDS) cornell.edu. However, the use of a powerful Brønsted superbase in combination with a weak Lewis acid enables the deprotonation of ArCF₂H groups to form highly reactive ArCF₂⁻ synthons cornell.edu. These captured nucleophilic intermediates can then react with a wide range of electrophiles, allowing for the construction of benzylic difluoromethylene (Ar-CF₂-R) linkages cornell.edu.
Table 1: Reactivity of the Difluoromethyl Group
| Transformation | Description | Key Features |
|---|---|---|
| Deprotonation | Removal of the C-H proton using a superbase/Lewis acid. | Forms a nucleophilic ArCF₂⁻ species; enables reaction with electrophiles. cornell.edu |
| Hydrogen Bonding | The polarized C-H bond acts as a hydrogen bond donor. | Allows it to mimic -OH and -SH groups in biological systems. nih.gov |
| Radical Formation | Generation of the •CF₂H radical from various precursors. | The radical is nucleophilic, contrasting with the electrophilic •CF₃ radical. researchgate.netescholarship.org |
Reactivity of the Mesitylene (B46885) Aromatic Core
The mesitylene ring is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating methyl groups. The difluoromethyl group, however, exerts a strong deactivating effect.
Electrophilic Aromatic Substitution (EAS) with Influence of the Difluoromethyl Group
In electrophilic aromatic substitution, the outcome is determined by the directing effects of the substituents on the aromatic ring wikipedia.orgbyjus.commasterorganicchemistry.com. Substituents are classified as either activating or deactivating, and as ortho/para-directing or meta-directing.
Methyl Groups (-CH₃): The three methyl groups on the mesitylene core are activating, electron-donating groups. They stabilize the cationic intermediate (the arenium ion) formed during the substitution and direct incoming electrophiles to the ortho and para positions wikipedia.org. In mesitylene, all three available positions (2, 4, 6) are ortho and para to the methyl groups, making the ring highly reactive ysu.edudocsity.com.
Difluoromethyl Group (-CF₂H): This group is strongly electron-withdrawing due to the inductive effect (-I) of the two fluorine atoms. It does not have a significant resonance effect. Consequently, the -CF₂H group is a deactivating group, making the aromatic ring less nucleophilic and slowing the rate of EAS compared to unsubstituted benzene . Like the trifluoromethyl group, it is a meta-director .
Table 2: Directing Effects in EAS of 2-(Difluoromethyl)mesitylene
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| -CH₃ | 1, 3, 5 | Electron-Donating (+I) | Activating | Ortho, Para |
| -CF₂H | 2 | Electron-Withdrawing (-I) | Deactivating | Meta |
| Net Effect | | Deactivated Ring | | Substitution at 4- and 6-positions |
Nucleophilic Aromatic Substitution (NAS) on Activated Mesitylene Derivatives
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this reaction is facilitated by the presence of strong electron-withdrawing groups wikipedia.org. The reaction typically proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.
For an SₙAr reaction to occur on a derivative of this compound, several conditions must be met:
Presence of a Leaving Group: A good leaving group, typically a halide (e.g., -F, -Cl, -Br), must be attached to the aromatic ring.
Activation by Electron-Withdrawing Groups: The ring must be "activated" by strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance or induction.
The difluoromethyl group is electron-withdrawing and would contribute to the activation of the ring, making it more electrophilic. If a leaving group were present at the 4- or 6-position of this compound, the -CF₂H group would be ortho to it. While helpful, the -CF₂H group alone is often not sufficient to promote SₙAr under mild conditions. The reaction would likely require additional, stronger activating groups (such as a nitro group, -NO₂) on the ring or harsh reaction conditions. For example, in octafluorotoluene, nucleophilic substitution occurs preferentially at the para-position relative to the strongly deactivating -CF₃ group nih.gov. A similar regioselectivity would be expected for an appropriately substituted derivative of this compound.
Ortho-Metalation and Directed ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org While a wide array of functional groups are known to act as effective DMGs, the ability of the difluoromethyl group to direct ortho-lithiation is not extensively documented in the literature for this compound itself.
In principle, the fluorine atoms of the difluoromethyl group could exhibit a weak coordinating effect with the lithium cation of an organolithium base, such as n-butyllithium or s-butyllithium. This interaction, coupled with the inductive electron-withdrawing nature of the CF2H group that increases the acidity of the ortho-protons, could favor metalation at the C6 position of the mesitylene ring. However, the steric hindrance imposed by the two ortho-methyl groups in mesitylene presents a significant challenge to this approach.
While specific studies on the directed ortho-metalation of this compound are scarce, related research on the metalation of arenes bearing fluorinated groups provides some insights. For instance, studies on the ortho-lithiation of pentafluorosulfanyl arenes have demonstrated that under specific conditions, functionalization ortho to the SF5 group is possible. nih.gov These reactions often require the use of highly reactive and sterically hindered lithium amide bases, such as lithium tetramethylpiperidide (LiTMP), and precise temperature control to avoid side reactions. nih.gov It is plausible that similar carefully optimized conditions would be necessary to achieve the ortho-lithiation of this compound.
It is important to note that alternative strategies for the functionalization of arenes, such as ruthenium-catalyzed meta-selective C-H mono- and difluoromethylation, have been developed. These methods often employ a directing group at a different position on the aromatic ring to achieve remote C-H activation and subsequent functionalization, rather than relying on the difluoromethyl group itself as the director.
Application of this compound as a Versatile Synthetic Building Block
Despite the challenges associated with its direct ortho-metalation, this compound and its derivatives are valuable building blocks in organic synthesis. The presence of the difluoromethyl group imparts unique properties to the resulting molecules, and the mesityl scaffold provides a sterically defined environment.
Cross-Coupling Reactions Utilizing Derivatives of this compound
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are fundamental transformations for the construction of carbon-carbon bonds. nih.gov Derivatives of this compound, such as those bearing a halide or a boronic acid/ester functionality, are key substrates for these powerful reactions.
For instance, a brominated derivative of this compound can serve as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. Reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base would lead to the formation of biaryl compounds containing the difluoromethylmesityl motif. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields, particularly with sterically hindered substrates. nih.gov
Conversely, the corresponding 2-(difluoromethyl)mesitylboronic acid or its pinacol ester can act as the nucleophilic partner in Suzuki-Miyaura couplings with various aryl, heteroaryl, or vinyl halides and triflates. nih.govnih.gov The synthesis of such boronic acid derivatives would likely involve the lithiation of a brominated this compound followed by quenching with a trialkyl borate.
The following table provides a hypothetical overview of potential Suzuki-Miyaura cross-coupling reactions involving derivatives of this compound, based on established methodologies.
| Electrophile | Nucleophile | Catalyst/Ligand | Base | Product |
| 2-(Difluoromethyl)-6-bromomesitylene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(Difluoromethyl)-6-phenylmesitylene |
| 4-Iodoanisole | 2-(Difluoromethyl)mesitylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-(2-(Difluoromethyl)mesityl)anisole |
| Vinyl bromide | 2-(Difluoromethyl)mesitylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-(Difluoromethyl)-1-styrylmesitylene |
Multi-Component Reactions Incorporating the Mesityl-CF2H Motif
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. acs.org The incorporation of the difluoromethylmesityl moiety into MCRs can rapidly generate libraries of structurally diverse compounds with potential applications in drug discovery and materials science.
Recent advances have demonstrated the utility of trifluoromethylarenes in defluorinative multicomponent cascade reactions. acs.org These reactions, often promoted by photoredox catalysis, can generate aromatic difluoromethyl radicals that participate in subsequent bond-forming events. A similar strategy could potentially be applied to 2-(trifluoromethyl)mesitylene, which upon single electron reduction and fluoride loss, would generate a 2-(difluoromethyl)mesityl radical. This reactive intermediate could then be trapped by a variety of radical acceptors in the presence of a third component to construct complex molecular scaffolds.
For example, a photocatalytic reaction of 2-(trifluoromethyl)mesitylene with an alkene and a nucleophile could lead to the formation of a new carbon-carbon and carbon-nucleophile bond in a single step, incorporating the 2-(difluoromethyl)mesityl group into the final product. The scope of such reactions would depend on the nature of the photocatalyst, the alkene, and the nucleophile employed.
The table below illustrates a potential multi-component reaction involving a derivative of this compound.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |
| 2-(Trifluoromethyl)mesitylene | Styrene | Methanol | Photocatalyst / Visible Light | 1-(2-(Difluoromethyl)mesityl)-2-methoxy-1-phenylethane |
Advanced Spectroscopic and Structural Characterization Methodologies in the Research of 2 Difluoromethyl Mesitylene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic compounds. azom.com For 2-(difluoromethyl)mesitylene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework and the electronic environment of each nucleus.
Standard one-dimensional NMR spectra offer initial structural confirmation. The ¹H NMR spectrum is expected to show a characteristic triplet for the difluoromethyl proton (-CHF₂) due to coupling with the two fluorine atoms. The ¹⁹F NMR spectrum would correspondingly display a doublet, coupled to the single proton of the difluoromethyl group.
Advanced NMR techniques provide deeper insights beyond simple connectivity. diva-portal.orgresearchgate.net
2D NMR Spectroscopy: Two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguous assignment of all proton and carbon signals. An HSQC experiment would correlate the difluoromethyl proton directly to its carbon atom, while an HMBC spectrum would reveal long-range couplings, for instance, between the difluoromethyl carbon and the aromatic protons, confirming the attachment point to the mesitylene (B46885) ring. ipb.pt
Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals of different species in a mixture based on their diffusion rates, which correlate with molecular size. rsc.orgscholaris.ca A ¹⁹F DOSY experiment on a sample of this compound can be used to verify its purity, as any fluorine-containing impurities would likely exhibit different diffusion coefficients and thus appear at different vertical positions in the 2D plot. manchester.ac.uk
Variable-Temperature NMR (VT-NMR): The steric bulk of the two ortho-methyl groups on the mesitylene ring can hinder the rotation of the difluoromethyl group. VT-NMR is an ideal tool to study this conformational dynamic. d-nb.inforesearchgate.net By recording spectra at various temperatures, it is possible to observe changes in the line shape of the NMR signals. At low temperatures, the rotation may be slow enough on the NMR timescale to allow for the observation of distinct signals for different rotational conformers. As the temperature increases, the rotation becomes faster, leading to the coalescence of these signals into a time-averaged signal. Analysis of this data can provide the activation energy for the rotational barrier. nih.govnih.gov
Table 1: Predicted NMR Spectroscopic Data for this compound This interactive table provides predicted values based on typical data for similar structures.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H (Ar-H ) | 6.8 - 7.0 | s (singlet) | - |
| ¹H (CH F₂) | 6.5 - 7.5 | t (triplet) | JHF ≈ 50-60 Hz |
| ¹H (Ar-CH ₃) | 2.2 - 2.4 | s (singlet) | - |
| ¹³C (C HF₂) | 110 - 120 | t (triplet) | ¹JCF ≈ 230-250 Hz |
| ¹³C (Ar-C -CHF₂) | 135 - 140 | t (triplet) | ²JCF ≈ 20-30 Hz |
| ¹³C (Ar-C -CH₃) | 137 - 142 | m (multiplet) | - |
| ¹³C (Ar-C H) | 128 - 132 | m (multiplet) | - |
| ¹³C (Ar-C H₃) | 20 - 22 | s (singlet) | - |
Scalar coupling (J-coupling) provides invaluable information about bonding and spatial relationships between nuclei. In fluorinated molecules, both through-bond and through-space couplings are significant.
Through-Bond Coupling: This coupling is mediated through the covalent bonds connecting two nuclei. For this compound, the carbon-fluorine coupling constants (ⁿJCF) are particularly informative. The one-bond coupling (¹JCF) for the difluoromethyl group is typically very large ( >230 Hz). arxiv.org Smaller two-bond (²JCF) and three-bond (³JCF) couplings between the fluorine atoms and the aromatic carbons can also be measured, confirming the molecular structure. researchgate.net
Through-Space Coupling: When two nuclei are close in space but separated by several bonds, their orbitals can overlap directly, leading to through-space J-coupling. researchgate.netnih.gov A key structural feature of this compound is the proximity of the fluorine atoms to the protons of the ortho-methyl groups. This proximity would likely result in a detectable through-space JHF coupling constant. researchgate.net Observing such a coupling would provide direct evidence for the spatial arrangement and steric congestion around the difluoromethyl group.
X-ray Diffraction Analysis for Solid-State Structure and Crystal Engineering
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.comscispace.com For this compound, this analysis would yield accurate measurements of bond lengths, bond angles, and torsion angles.
A key piece of information from an X-ray crystal structure would be the exact conformation of the difluoromethyl group relative to the plane of the mesitylene ring. This includes the dihedral angle describing the rotation around the C(aryl)-C(CHF₂) bond. This solid-state conformation provides a static picture that complements the dynamic information obtained from VT-NMR in solution.
Table 2: Hypothetical X-ray Crystallographic Parameters for this compound This interactive table presents expected values for key structural parameters that would be determined by X-ray diffraction.
| Parameter | Description | Expected Value |
|---|---|---|
| C-F Bond Length | Length of the carbon-fluorine bonds in the CHF₂ group | 1.34 - 1.38 Å |
| C(aryl)-C(CHF₂) Bond Length | Length of the bond connecting the ring and the CHF₂ group | 1.50 - 1.54 Å |
| F-C-F Bond Angle | Angle between the two fluorine atoms and the carbon | 105 - 109° |
| C(aryl)-C-H Torsion Angle | Dihedral angle defining the substituent's orientation | Variable, dependent on packing |
Vibrational Spectroscopy (FT-IR, Raman) for Bond Characterization and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are complementary and provide a characteristic "fingerprint" for the compound. nih.gov
For this compound, the spectra would be characterized by several key vibrational modes: researchgate.net
Mesitylene Ring Modes: C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and various ring breathing and deformation modes at lower frequencies. marmacs.org
Methyl Group Modes: Symmetric and asymmetric C-H stretching (~2850-2980 cm⁻¹) and bending vibrations (~1375-1450 cm⁻¹).
Difluoromethyl Group Modes: The C-H stretch of the CHF₂ group would appear around 2900-3000 cm⁻¹. The most characteristic vibrations would be the strong C-F symmetric and asymmetric stretching modes, typically found in the 1000-1200 cm⁻¹ region. jocpr.com Various bending (scissoring, rocking, wagging) modes for the CHF₂ group would appear at lower wavenumbers. libretexts.org
These techniques are valuable for confirming the presence of the key functional groups. High-resolution studies could potentially distinguish between different conformers if their vibrational frequencies are sufficiently different.
Table 3: Principal Vibrational Modes for this compound This interactive table outlines the expected frequency ranges for the main vibrational modes.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|---|
| C-H Stretch | Aromatic | 3000 - 3100 | IR, Raman |
| C-H Stretch | Methyl (CH₃) | 2850 - 2980 | IR, Raman |
| C-H Stretch | Difluoromethyl (CHF₂) | 2900 - 3000 | IR, Raman |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | IR, Raman |
| C-H Bend | Methyl (CH₃) | 1375 - 1450 | IR |
| C-F Stretch | Difluoromethyl (CF₂) | 1000 - 1200 | Strong in IR |
Mass Spectrometry for Mechanistic Pathway Tracing and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and assessing its purity. wiley-vch.de
Molecular Weight and Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to confirm the elemental composition of this compound (C₁₀H₁₂F₂). This is a critical step in verifying the identity of a newly synthesized compound.
Mechanistic Pathway Tracing: The fragmentation pattern of a molecule in the mass spectrometer can provide structural clues. By analyzing the fragments produced upon ionization (e.g., using Electron Ionization - EI), one can deduce the structure of the parent molecule. Common fragmentation pathways for this compound might include the loss of a fluorine atom ([M-F]⁺) or the cleavage of the difluoromethyl group ([M-CHF₂]⁺). In synthetic studies, MS can be used to trace reaction pathways by identifying intermediates and byproducts.
Purity Assessment: Mass spectrometry is highly sensitive and can detect trace amounts of impurities. By screening a sample for ions with different mass-to-charge ratios, MS can quickly and effectively assess the purity of a sample of this compound.
Theoretical and Computational Studies on 2 Difluoromethyl Mesitylene
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of 2-(Difluoromethyl)mesitylene arises primarily from the rotation around the single bond connecting the difluoromethyl group to the mesitylene (B46885) ring. Conformational analysis aims to identify the stable arrangements (conformers) of the molecule and the energy barriers between them. chemrxiv.org
This is achieved by mapping the potential energy surface (PES). A relaxed PES scan would be performed by systematically rotating the C-C bond in increments (e.g., every 10-15 degrees) and performing a geometry optimization at each step while keeping the dihedral angle fixed. This process generates a plot of energy versus the dihedral angle, revealing the energy minima (stable conformers) and maxima (transition states for rotation). chemrxiv.org Studies on other fluorinated molecules show that the interplay between steric hindrance and electrostatic interactions (like the gauche effect in fluorinated alkanes) can lead to complex conformational preferences. soton.ac.ukresearchgate.net
Table 2: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (H-C-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | Data not available in cited sources | 0.00 |
| Local Minimum | Data not available in cited sources | Data not available in cited sources |
Reaction Mechanism Predictions and Transition State Elucidation for Synthesis and Transformations
Computational chemistry is invaluable for investigating reaction mechanisms. For the synthesis of this compound, which could potentially involve the reaction of a mesitylene nucleophile with a difluorocarbene source, theoretical calculations can map out the entire reaction pathway. cas.cn
This involves:
Optimizing Geometries: The structures of reactants, products, intermediates, and transition states are optimized.
Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. brehm-research.de Specific algorithms are used to find this structure, which represents the highest energy point along the reaction coordinate.
Frequency Calculations: A frequency calculation confirms the nature of the optimized structures. A stable molecule (reactant, product, intermediate) will have all real (positive) vibrational frequencies. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
By determining the energies of all species along the pathway, a reaction energy profile can be constructed, revealing the activation energies for each step and identifying the rate-determining step.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations typically model molecules in the gas phase (or with implicit solvent models), Molecular Dynamics (MD) simulations can model the explicit interactions of a molecule with its environment over time. mit.edugithub.io MD simulations treat atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system. nih.gov
An MD simulation of this compound in a solvent like water or a hydrocarbon would involve placing one or more solute molecules in a box filled with thousands of explicit solvent molecules. The simulation would then track the positions and velocities of every atom over a period of nanoseconds or longer.
Such a study would provide insights into:
Solvation Structure: How solvent molecules arrange themselves around the solute, including the formation of any specific interactions like hydrogen bonds.
Dynamic Behavior: The simulation can reveal conformational changes in real-time, showing how the difluoromethyl group rotates and how the molecule flexes and vibrates in solution.
Transport Properties: Properties like the diffusion coefficient of this compound in a given solvent can be calculated.
Quantitative Structure-Reactivity/Selectivity Relationship (QSRR) Investigations
Quantitative Structure-Reactivity/Selectivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural or physicochemical properties (known as descriptors) with its observed reactivity or selectivity. uliege.bemdpi.com These models are particularly useful for predicting the properties of new or untested compounds without needing to synthesize them. semanticscholar.orgresearchgate.net
A QSRR study involving this compound would typically be part of a larger investigation of a series of related difluoromethylated aromatic compounds. The process would involve:
Data Set Assembly: A training set of molecules with known experimental reactivity data (e.g., reaction rates, yields) is compiled.
Descriptor Calculation: For each molecule in the set, a large number of molecular descriptors are calculated using software. These can be constitutional (e.g., molecular weight), topological, geometric, or electronic (e.g., HOMO/LUMO energies, partial charges from DFT).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that finds the best correlation between a subset of the descriptors and the experimental reactivity. researchgate.netuliege.be
Validation: The model's predictive power is tested using an external set of molecules that were not used in the model-building process.
For this compound, a QSRR model could predict its reactivity in a specific transformation based on its calculated descriptors, providing a valuable tool for rational molecular design.
Future Directions and Emerging Research Avenues for 2 Difluoromethyl Mesitylene
Development of Novel and Sustainable Synthetic Protocols
The future synthesis of 2-(Difluoromethyl)mesitylene is geared towards developing more efficient, sustainable, and environmentally benign protocols. Current research in organofluorine chemistry emphasizes the move away from harsh fluorinating agents and stoichiometric reactions towards catalytic and greener methodologies. One promising avenue is the application of visible-light photoredox catalysis, a strategy that allows for the activation of small molecules under mild conditions. researchgate.net This approach could enable the direct difluoromethylation of mesitylene (B46885) using readily available and inexpensive radical precursors, avoiding the need for pre-functionalized substrates and toxic reagents.
Furthermore, the development of bio-based routes for chemical synthesis represents a significant step towards sustainability. mdpi.comyork.ac.uk Future research could explore pathways to synthesize this compound or its precursors from renewable feedstocks. This involves identifying suitable platform molecules derived from biomass that can be converted through chemo-catalytic or biochemical routes. york.ac.uk Such strategies align with the principles of green chemistry by reducing reliance on fossil fuels and minimizing waste. mdpi.com The focus will be on improving atom economy, reducing energy consumption, and utilizing catalysts that are recyclable and non-toxic.
Another key area of development is the exploration of novel reagents and reaction pathways that offer greater functional group tolerance and selectivity. The synthesis of fluorine-containing molecules is a rapidly growing field, with an emphasis on creating practical and versatile methods. rsc.org For this compound, this could involve late-stage functionalization, where the difluoromethyl group is introduced at a later step in a synthetic sequence, allowing for the rapid generation of diverse analogues for various applications.
| Research Focus | Potential Methodology | Key Advantages |
| Sustainable Synthesis | Visible-light Photoredox Catalysis | Environmentally friendly, high functional group tolerance, use of inexpensive reagents. researchgate.net |
| Green Chemistry | Bio-based Production Routes | Utilization of renewable feedstocks, reduced environmental impact. mdpi.comyork.ac.uk |
| Efficiency & Versatility | Late-stage Difluoromethylation | Rapid synthesis of diverse molecular structures, improved efficiency for creating compound libraries. rsc.org |
Exploration of Advanced Catalytic Systems for Selective Transformations
Future research into this compound will heavily focus on employing advanced catalytic systems to achieve selective chemical transformations. The presence of both the difluoromethyl group and the activated mesitylene ring offers multiple sites for functionalization. The development of competent new catalytic methodologies is a special area of interest in modern organic synthesis. sigmaaldrich.com
Transition-metal catalysis, photoredox catalysis, and electrocatalysis are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com For this compound, these catalytic systems could be used to selectively functionalize the C-H bonds of the aromatic ring or the methyl groups. For instance, photocatalytic systems have shown remarkable success in the C-H amination of arenes, which could be applied to synthesize novel N-arylated derivatives of this compound for use in pharmaceuticals or functional organic materials. acs.org The challenge lies in controlling the regioselectivity of these transformations to target specific positions on the mesitylene core.
Moreover, there is potential for catalytic reactions that directly involve the difluoromethyl group. While the C-F bond is strong, recent advances have demonstrated the ability to catalytically activate C-F bonds for further functionalization. rsc.orgresearchgate.net This could open up pathways to convert the -CHF2 group into other valuable functionalities, expanding the synthetic utility of this compound as a building block. The exploration of dual catalytic systems, combining photoredox catalysts with transition-metal catalysts, could also unlock novel reactivities and enable transformations that are not possible with a single catalyst.
| Catalytic System | Target Transformation | Potential Application |
| Photoredox Catalysis | Selective C-H Amination of the Arene Ring | Synthesis of N-arylated heterocycles for functional materials. acs.org |
| Transition-Metal Catalysis | C-H Functionalization of Methyl Groups | Creation of complex molecular architectures. acs.org |
| Combined Catalysis | C-F Bond Activation/Functionalization | Conversion of the difluoromethyl group into other functional moieties. rsc.orgresearchgate.net |
Investigation of its Role in Supramolecular Chemistry and Host-Guest Interactions
The unique electronic properties of the fluorine atom make fluorinated molecules like this compound intriguing candidates for studies in supramolecular chemistry. The introduction of fluorine into self-assembling systems can lead to more stable and robust lattices and can even induce changes in the self-assembly motif, leading to unexpected supramolecular architectures. nih.gov The difluoromethyl group in this compound can act as a hydrogen bond donor, a property that is increasingly recognized as vital in drug design and molecular recognition. mdpi.com
Future research will likely investigate how the -CHF2 group participates in non-covalent interactions, such as hydrogen bonds, halogen bonds, and dipole-dipole interactions, to direct the self-assembly of molecules into well-defined supramolecular structures. The study of crystal structures of related fluorinated compounds has revealed that F···H and F···F contacts are often important in dictating the solid-state packing. nih.gov Specific interactions, such as the C–H···F interaction, have been shown to direct the formation of supramolecular assemblies. Understanding these interactions for this compound could enable the design of novel crystalline materials with tailored properties.
In the context of host-guest chemistry, this compound could be incorporated into either a host molecule or a guest molecule. As part of a host, the difluoromethyl group could line a binding cavity, creating specific interactions with a guest molecule. Conversely, as a guest, its size, shape, and electronic properties would determine its binding affinity and selectivity for various molecular hosts, such as cyclodextrins or calixarenes. The insights gained from these studies could be applied to the development of new sensors, molecular transport systems, or controlled-release materials.
Potential as a Precursor for Advanced Functional Materials
The incorporation of fluorinated groups is a well-established strategy for tuning the properties of organic materials used in electronics and other advanced applications. mdpi.com The difluoromethyl group is known to be strongly electron-withdrawing, which can significantly alter the electronic properties of the aromatic ring to which it is attached. This makes this compound a promising precursor for the synthesis of novel organic electronic materials. polytechnique.edu
Future research is expected to explore the synthesis of larger, conjugated systems derived from this compound. By incorporating this building block into polymers or larger molecular architectures, it may be possible to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These properties are critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The steric bulk of the mesityl group combined with the electronic influence of the difluoromethyl substituent could also be used to control the solid-state packing of these materials, which is crucial for efficient charge transport.
The development of novel precursors is often a key step in the engineering of new materials. polytechnique.edu Research into the reactivity of this compound will be essential to integrate it into larger functional systems. For example, catalytic cross-coupling reactions could be used to polymerize monomers based on this compound. The resulting fluorinated polymers would be expected to exhibit enhanced stability, altered solubility, and unique electronic characteristics, making them attractive for a range of high-performance applications. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Difluoromethyl)mesitylene, and what parameters critically influence reaction yield?
- Methodological Answer : Synthesis typically involves fluorination of mesitylene derivatives. Key approaches include:
- Electrophilic fluorination : Using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce the difluoromethyl group. Challenges include controlling regioselectivity and minimizing side reactions.
- Deprotonation-electrophilic trapping : Stabilizing the difluoromethyl carbanion using Lewis acids (e.g., B₃N₃Me₆) before trapping with mesitylene derivatives .
- Critical parameters: Temperature (optimized between 0–60°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 10–20 mol% B₃N₃Me₆). Yields vary (30–70%) depending on steric hindrance and electronic effects .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how does the difluoromethyl group influence spectral interpretation?
- Methodological Answer :
- ¹⁹F NMR : Essential for tracking fluorination efficiency; the difluoromethyl group shows distinct doublets (²J₃₄ ≈ 250 Hz) due to F-F coupling .
- ¹H NMR : Adjacent protons exhibit splitting patterns influenced by the electronegative CF₂ group (e.g., deshielding of aromatic protons).
- X-ray crystallography : Resolves steric effects of the bulky mesitylene and CF₂ groups, confirming regiochemistry .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., M⁺· for C₁₀H₁₁F₂).
Q. What are the known solubility and stability profiles of this compound in common organic solvents?
- Methodological Answer :
- Solubility : Highly soluble in non-polar solvents (e.g., hexane, toluene) due to the mesitylene backbone. Partial solubility in polar aprotic solvents (e.g., DCM, THF) .
- Stability : Degrades under strong acidic/basic conditions via C-F bond cleavage. Store under inert atmosphere at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields for difluoromethylation of mesitylene derivatives?
- Methodological Answer :
- Systematic optimization : Use design of experiments (DoE) to evaluate interactions between temperature, catalyst, and solvent.
- Anion stabilization : Employ bulky Lewis acids (e.g., B₃N₃Me₆) to stabilize reactive intermediates, improving reproducibility .
- Analytical validation : Use in-situ ¹⁹F NMR to monitor reaction progress and identify side products (e.g., fluorocarbene byproducts) .
Q. What computational models predict the interaction of this compound with biological or catalytic targets?
- Methodological Answer :
- Docking studies : Molecular docking (AutoDock Vina) reveals steric clashes due to the CF₂ group in enzyme active sites.
- Molecular dynamics (MD) : Simulates conformational flexibility; fluorine’s electronegativity enhances binding via dipole interactions .
- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity data from enzyme inhibition assays .
Q. How does the difluoromethyl group influence the metabolic stability of this compound compared to non-fluorinated analogs?
- Methodological Answer :
- In vitro assays : Use liver microsomes to compare oxidative metabolism. Fluorine’s electron-withdrawing effect reduces CYP450-mediated degradation .
- Isotopic labeling : ¹⁸O/²H tracing identifies metabolic hotspots (e.g., benzylic C-H oxidation).
- Data : Non-fluorinated mesitylene shows 50% degradation in 2 hours vs. <10% for this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
